N-cyclopentyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
This compound features a hybrid scaffold combining a 1,2,4-oxadiazole ring, a dihydropyridinone moiety, and an N-cyclopentyl acetamide group. The cyclopentyl group on the acetamide tail likely improves metabolic stability compared to linear alkyl chains.
Properties
IUPAC Name |
N-cyclopentyl-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-5-4-6-15(11-14)20-23-21(28-24-20)16-9-10-19(27)25(12-16)13-18(26)22-17-7-2-3-8-17/h4-6,9-12,17H,2-3,7-8,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBLMDLKLNXJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions
Oxadiazole Formation: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Pyridinone Introduction: The pyridinone ring can be introduced via a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Cyclopentyl Group Attachment: The final step involves the alkylation of the intermediate compound with a cyclopentyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide (TASP0415914)
- Core Differences: Replaces the dihydropyridinone with a 4-methylthiazole ring and introduces a 3-hydroxypiperidinyl group on the oxadiazole.
- The hydroxypiperidinyl group improves solubility via its hydroxyl group, contrasting with the target compound’s lipophilic 3-methylphenyl substituent.
- Biological Relevance : Demonstrated potent PI3Kγ inhibition (IC₅₀ = 6.2 nM) and oral efficacy in inflammatory models, suggesting that polar substituents can enhance target engagement despite reduced lipophilicity .
N-{2-[4-Cyclopropyl-5-oxo-3-(3-pyridinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide
- Core Differences: Features a 1,2,4-triazole ring instead of oxadiazole and a dichlorophenoxyacetamide tail.
- The 2,4-dichlorophenoxy group introduces strong electron-withdrawing effects, which could reduce metabolic stability but enhance halogen-bonding interactions .
- Hypothetical Trade-offs : Higher molecular weight (≈465 g/mol) and Cl substituents may increase toxicity risks compared to the target compound’s simpler methylphenyl group.
2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
- Core Differences : Substitutes cyclopentyl with 4-fluorobenzyl and replaces 3-methylphenyl with cyclopropyl on the oxadiazole.
- Cyclopropane’s ring strain may increase reactivity, posing stability challenges absent in the target compound’s 3-methylphenyl group .
(S)-2,2,2-trifluoro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamide
- Core Differences : Utilizes a trifluoroacetamide group and o-tolyl substituent instead of cyclopentyl and 3-methylphenyl.
- Functional Impact: Trifluoromethyl groups enhance metabolic stability via C-F bond resistance to oxidation but may reduce aqueous solubility .
2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA)
- Core Differences: Incorporates a thioether linkage and a dihydrothienopyridine moiety.
- Functional Impact: The thioether increases lipophilicity, favoring blood-brain barrier penetration but risking off-target interactions . Dihydrothienopyridine’s sulfur atom may alter electronic profiles compared to the dihydropyridinone’s carbonyl group, affecting redox properties .
Biological Activity
N-cyclopentyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a cyclopentyl group with a dihydropyridine and an oxadiazole moiety. The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 350.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| LogP (Partition Coefficient) | 3.5 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism of action is believed to involve the inhibition of cell cycle progression and modulation of apoptosis-related proteins.
Case Study: MCF7 Cell Line
In a study conducted by , the compound was tested against MCF7 spheroids, revealing a cytotoxicity percentage of approximately 70% at a concentration of 50 µM. The results suggest that the compound effectively disrupts cellular integrity in tumor environments.
Anti-inflammatory Activity
The compound has also been noted for its anti-inflammatory effects. It appears to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is crucial for potential therapeutic applications in diseases characterized by chronic inflammation.
The anti-inflammatory activity may be attributed to the compound's ability to modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis.
Pharmacological Studies
Recent pharmacological studies have aimed to elucidate the compound's pharmacokinetics and toxicity profile. These studies indicate that the compound has favorable absorption characteristics and a moderate half-life, making it a candidate for further drug development.
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
